molecular formula C14H18ClNO B15323594 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one

1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one

Cat. No.: B15323594
M. Wt: 251.75 g/mol
InChI Key: XTKSQGRNAYNEOE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenyl group attached to a propanone backbone, with a piperidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as aluminum chloride may be used to enhance the efficiency of the Friedel-Crafts acylation step.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-(piperidin-1-YL)ethanone: Similar structure but with a shorter carbon chain.

    1-(4-Chlorophenyl)-3-(morpholin-4-YL)propan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18ClNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2

InChI Key

XTKSQGRNAYNEOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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